molecular formula C10H14ClNO B3262046 2-((4-Chlorobenzyl)(methyl)amino)ethanol CAS No. 35113-60-1

2-((4-Chlorobenzyl)(methyl)amino)ethanol

Cat. No.: B3262046
CAS No.: 35113-60-1
M. Wt: 199.68 g/mol
InChI Key: LAYGEPQQXIGSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)(methyl)amino)ethanol is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGEPQQXIGSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorobenzyl Methyl Amino Ethanol

Established Reaction Pathways for Aminoalcohol Formation

The synthesis of amino alcohols like 2-((4-Chlorobenzyl)(methyl)amino)ethanol has traditionally relied on a set of robust and well-understood chemical reactions. These pathways offer reliable routes to the target molecule, often with good to excellent yields.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it a primary strategy for the synthesis of amines. researchgate.net This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. sigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, this approach involves the reaction of 4-chlorobenzaldehyde (B46862) with 2-(methylamino)ethanol (B44016).

The reaction proceeds in two main steps: the formation of an iminium ion intermediate followed by its reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for the chemoselectivity of the reaction, especially when other reducible functional groups are present. sigmaaldrich.com

Table 1: Key Reagents and Conditions for Reductive Amination

Starting Material 1Starting Material 2Reducing AgentSolventTypical Conditions
4-Chlorobenzaldehyde2-(Methylamino)ethanolSodium borohydride (NaBH₄)Methanol (B129727), Ethanol (B145695)Reaction at room temperature or slightly elevated temperatures.
4-Chlorobenzaldehyde2-(Methylamino)ethanolSodium cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile (B52724)Often performed under mildly acidic conditions to facilitate iminium ion formation.
4-Chlorobenzaldehyde2-(Methylamino)ethanolHydrogen (H₂) with a metal catalyst (e.g., Pd/C, Ni)Ethanol, MethanolCatalytic hydrogenation, often requiring elevated pressure and temperature. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is another fundamental method for constructing the C-N bond in this compound. This approach typically involves the reaction of an electrophilic benzyl (B1604629) species with a nucleophilic amino alcohol. The most direct application of this method is the reaction between 4-chlorobenzyl chloride and 2-(methylamino)ethanol. vedantu.comdoubtnut.com

In this S_N2 reaction, the nitrogen atom of 2-(methylamino)ethanol acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. vedantu.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, thereby preventing the protonation of the starting amine and promoting the reaction to completion.

Table 2: Parameters for Nucleophilic Substitution

ElectrophileNucleophileBaseSolventGeneral Reaction Conditions
4-Chlorobenzyl chloride2-(Methylamino)ethanolPotassium carbonate (K₂CO₃), Triethylamine (Et₃N)Acetonitrile, Dimethylformamide (DMF), EthanolStirring at room temperature or heating to ensure complete reaction.
4-Chlorobenzyl bromide2-(Methylamino)ethanolSodium carbonate (Na₂CO₃), Diisopropylethylamine (DIPEA)Tetrahydrofuran (THF), Dichloromethane (DCM)The bromide is a better leaving group, potentially allowing for milder reaction conditions.

Synthesis via Epoxide Ring Opening

The ring-opening of epoxides with amines is a classic and highly efficient method for the synthesis of β-amino alcohols. jsynthchem.commdpi.com This reaction is driven by the high ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack. youtube.comlibretexts.org For the synthesis of this compound, a plausible route involves the reaction of an appropriate epoxide with N-methyl-4-chlorobenzylamine.

Alternatively, a two-step sequence can be envisioned, starting with the reaction of 4-chlorobenzyl chloride with ethylene (B1197577) oxide to form a chlorosubstituted epoxide, which is then reacted with methylamine. However, the more direct approach involves the ring-opening of a pre-formed epoxide. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. youtube.comlibretexts.org Under basic or neutral conditions, the amine typically attacks the less sterically hindered carbon of the epoxide. libretexts.org

Table 3: Epoxide Ring-Opening Strategies

EpoxideAmineCatalyst/ConditionsSolventKey Features
Ethylene oxideN-methyl-4-chlorobenzylamineTypically requires a catalyst, such as a Lewis acid or can proceed under heating.Ethanol, Water, or neatDirect formation of the target compound.
2-(4-Chlorobenzyl)oxiraneMethylamineCan be performed under neat conditions or with a protic solvent.Methanol, EthanolThe amine attacks the terminal carbon of the epoxide.

Novel Synthetic Routes and Strategies

In addition to the well-established methods, modern organic synthesis has seen the development of more efficient and environmentally benign strategies. These novel routes often focus on minimizing steps, reducing waste, and avoiding harsh reagents.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov The synthesis of this compound can be envisioned through a one-pot reductive amination protocol where 4-chlorobenzaldehyde, 2-(methylamino)ethanol, and a reducing agent are all combined at the outset. researchgate.net

Another potential one-pot strategy could involve the in-situ formation of 4-chlorobenzyl halide from 4-chlorobenzyl alcohol, followed by reaction with 2-(methylamino)ethanol. Such a sequence would eliminate the need to isolate the often lachrymatory benzyl halide intermediate.

Catalyst-Free Methods

The development of catalyst-free reactions is a major goal in green chemistry, as it simplifies purification and reduces costs and environmental impact. For the synthesis of this compound, a catalyst-free nucleophilic substitution reaction between 4-chlorobenzyl chloride and 2-(methylamino)ethanol can be achieved, often by using a polar solvent and elevated temperatures to drive the reaction. researchgate.net

Recent advancements have also explored catalyst-free reductive amination procedures, although these often require specific activating agents or conditions. rsc.org The feasibility of a truly catalyst-free synthesis of the target compound on a large scale would depend on the intrinsic reactivity of the chosen starting materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. google.com For the synthesis of this compound, a plausible microwave-assisted approach would involve the N-alkylation of 2-(methylamino)ethanol with 4-chlorobenzyl chloride.

Microwave irradiation can significantly enhance the rate of this nucleophilic substitution reaction. researchgate.netmdpi.com The use of a suitable base, such as potassium carbonate, is often employed to neutralize the hydrochloric acid formed during the reaction. sciencemadness.org The reaction can be performed in a solvent, or under solvent-free conditions, the latter being a particularly green approach. chemrxiv.org

Table 1: Representative Conditions for Microwave-Assisted N-Alkylation of Amines

ReactantsCatalyst/BaseSolventTemperature (°C)Time (min)Yield (%)Reference
2-Amino-4-chloro-pyrimidine, AmineTriethylaminePropanol120-14015-30Good organic-chemistry.org
EnaminesSodium EthoxideEthanol703055-86 google.com
4,7-Dichloroquinoline, Aromatic AminesNoneSolvent-free--High rsc.org
2-Chloronicotinic acid, AminesDiisopropylethylamineWater200120Moderate-High researchgate.net

This table presents examples of microwave-assisted synthesis for related nitrogen-containing compounds to illustrate the potential conditions applicable to the synthesis of this compound.

The efficiency of microwave-assisted synthesis is often attributed to thermal effects, where the rapid heating accelerates the reaction, and potentially non-thermal effects, where the microwave radiation itself influences the reaction's course. google.com

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a unique and often greener alternative to traditional chemical methods by using electrical current to drive chemical reactions. This can eliminate the need for stoichiometric chemical oxidants or reductants, which often contribute to waste generation. google.com For the preparation of this compound, electrochemical reductive amination presents a promising route. rsc.orgresearchgate.net

This approach could involve the reaction between 4-chlorobenzaldehyde and 2-(methylamino)ethanol. In an electrochemical cell, the imine formed in situ from the aldehyde and amine can be reduced at the cathode to yield the desired tertiary amine. researchgate.netacs.org This method avoids the use of common reducing agents like sodium borohydride.

Another potential electrochemical route is the reduction of a suitable precursor, such as a nitro-alcohol, to an amino alcohol. google.com While not a direct synthesis of the target compound, this demonstrates the capability of electrochemical methods in synthesizing amino alcohols. The key advantages of electrosynthesis include mild reaction conditions, high selectivity, and the potential for automation and scalability. nih.govacs.org

Table 2: Examples of Electrochemical Synthesis of Amines and Amino Alcohols

Reaction TypeStarting MaterialsKey ConditionsProduct TypeReference
Reductive AminationAldehydes, AminesUndivided cell, room temperature, metal-freeSecondary Amines rsc.orgresearchgate.net
Reductive Cross CouplingImines, KetonesCathodic reductionβ-Amino Alcohols acs.org
Anodic Decarboxylation-Intramolecular EtherificationN-acetylamino malonic acid monoestersConstant current, undivided cell, aqueous mediumUnnatural Amino Acid Derivatives nih.govacs.org
Reduction of Nitro-alcoholsNitro-alcoholsSulfuric medium, three-stage reductionAmino-alcohols google.com

This table illustrates the principles of electrochemical synthesis for related compounds, which could be adapted for the synthesis of this compound.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. Key considerations include the choice of solvents, maximizing the incorporation of all materials into the final product (atom economy), and minimizing waste.

Solvent Selection for Environmentally Benign Syntheses

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction. nih.gov The selection of a greener solvent is a critical step in optimizing the synthesis of this compound. Traditional solvents for N-alkylation reactions, such as dimethylformamide (DMF) and acetonitrile, are effective but have environmental, health, and safety concerns. sciencemadness.orgnih.gov

Green solvent selection guides often rank solvents based on these factors, with alcohols like ethanol and methanol, and ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) being preferable alternatives. nih.govnih.gov Water is an even more desirable solvent from an environmental perspective. thieme-connect.de In some cases, reactions can be performed in deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors and are often biodegradable and have low toxicity. rsc.org Solvent-free reactions represent the ideal scenario, minimizing solvent use entirely. rsc.org

Table 3: General Solvent Selection Guide for Green Chemistry

Solvent ClassRecommended ExamplesProblematic ExamplesRationaleReference
AlcoholsEthanol, MethanolMethoxyethanolGenerally lower toxicity and derived from renewable resources. nih.gov
Ethers2-MeTHF, CPMEDiethyl ether, 1,4-DioxaneLower peroxide formation and toxicity compared to traditional ethers. nih.gov
Aprotic DipolarCyreneDMF, NMP, DMAcHigh boiling points and toxicity of traditional aprotics are problematic. nih.gov
HydrocarbonsHeptaneHexane, Benzene (B151609), TolueneReduced neurotoxicity and carcinogenicity compared to other hydrocarbons. nih.gov
AqueousWater-The greenest solvent, though solubility of organic reactants can be a challenge. thieme-connect.de

This table provides a generalized guide to solvent selection based on green chemistry principles.

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. primescholars.comyoutube.com A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. kccollege.ac.in

For the synthesis of this compound via the N-alkylation of 2-(methylamino)ethanol with 4-chlorobenzyl chloride, the reaction produces hydrochloric acid as a byproduct, which is typically neutralized by a base. This results in an atom economy of less than 100%.

Calculation of Atom Economy:

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

For the reaction: C3H9NO + C7H6Cl2 → C9H12ClNO + HCl (2-(methylamino)ethanol + 4-chlorobenzyl chloride → this compound + Hydrochloric Acid)

The molecular weights are approximately:

2-(methylamino)ethanol (C3H9NO): 75.11 g/mol

4-chlorobenzyl chloride (C7H6Cl2): 161.03 g/mol

this compound (C9H12ClNO): 185.65 g/mol

% Atom Economy = (185.65 / (75.11 + 161.03)) x 100 ≈ 78.6%

To improve atom economy, alternative synthetic routes such as reductive amination of 4-chlorobenzaldehyde with 2-(methylamino)ethanol using a catalytic amount of a reducing agent and hydrogen would be more favorable, as the primary byproduct would be water. nih.govnih.gov Addition reactions generally have a high atom economy. primescholars.com

Waste Minimization Strategies

Waste minimization in chemical synthesis is a cornerstone of green chemistry and is closely linked to atom economy. sciencemadness.org A key metric for evaluating waste is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. acsgcipr.orgacsgcipr.orgacs.org A lower PMI indicates a more efficient and less wasteful process.

Strategies to minimize waste in the synthesis of this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones significantly reduces waste. For instance, catalytic hydrogenation in a reductive amination pathway is preferable to using stoichiometric metal hydrides. nih.govrsc.org

Solvent Reduction and Recycling: Choosing reactions that can be run at higher concentrations, or in recyclable or reusable solvents, will lower the PMI. nih.govacs.org

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce solvent usage, and facilitate easier work-up and purification, thereby minimizing waste. rsc.org

One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent and energy consumption, and consequently, waste. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. For the N-alkylation synthesis of this compound, several parameters can be fine-tuned.

Base and Solvent System: The choice of base and solvent can significantly impact the reaction rate and selectivity. A common issue in N-alkylation is over-alkylation to form a quaternary ammonium (B1175870) salt. The use of a solid-supported base or a carefully chosen solvent can help control this. google.comsciencemadness.org For instance, using potassium carbonate in a solvent like acetone (B3395972) or acetonitrile is a common practice. sciencemadness.org

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reactions, but can also promote side reactions and decomposition. Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. researchgate.net Microwave synthesis can often achieve high yields at elevated temperatures in very short times. organic-chemistry.org

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent and to control selectivity. For example, in N-alkylation, using a slight excess of the amine can sometimes favor mono-alkylation. researchgate.net

Catalyst Selection: In catalytic routes like reductive amination, the choice of catalyst is paramount. Different catalysts will exhibit varying activities and selectivities. For example, various ruthenium and palladium catalysts have been shown to be effective for N-alkylation of amines with alcohols. nih.govresearchgate.net

Table 4: Factors for Optimization of N-Alkylation Reactions

ParameterConsiderationsPotential OutcomesReferences
Base Strength, solubility, and steric hindrance of the base.Affects deprotonation of the amine and can influence selectivity. sciencemadness.orgthieme-connect.de
Solvent Polarity, boiling point, and ability to dissolve reactants and intermediates.Influences reaction rate, selectivity, and ease of product isolation. sciencemadness.orgthieme-connect.de
Temperature Balancing reaction rate with the stability of reactants and products.Higher temperatures increase rate but may lead to byproducts. researchgate.net
Reactant Ratio Molar equivalents of amine versus alkylating agent.Can control the extent of alkylation (mono- vs. di-alkylation). researchgate.net
Catalyst (if applicable) Activity, selectivity, and stability of the catalyst under reaction conditions.Determines the efficiency and feasibility of catalytic routes. nih.govrsc.org

This table summarizes key parameters that can be optimized to enhance the yield and efficiency of the synthesis of this compound.

Temperature and Pressure Control

The control of temperature and pressure is paramount in the synthesis of this compound as these parameters directly influence reaction kinetics, selectivity, and yield. The N-alkylation of amines with alcohols, a common route for synthesizing such compounds, is particularly sensitive to these conditions.

Typically, the N-alkylation of amines with alcohols requires elevated temperatures to proceed at a practical rate. researchgate.net For instance, some processes necessitate temperatures exceeding 150°C to effectively alkylate an amine with an alcohol. researchgate.net In the context of related amino alcohol syntheses, reflux conditions are often employed. For example, in the ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines to form chiral amino alcohols, the reaction mixture is stirred at reflux for an extended period, such as 20 hours. acs.org However, excessively high temperatures can lead to a decrease in selectivity and the formation of undesired byproducts. Research on the aerobic oxidation of o-aminobenzyl alcohol has shown that increasing the reaction temperature to 60°C and 80°C resulted in a non-selective reaction. nih.gov

Pressure can also be a critical variable, particularly when gaseous reagents or byproducts are involved. In certain catalytic systems, such as the palladium on carbon (Pd/C) catalyzed methylation of amines and amino acids using methanol, the reaction can be carried out at room temperature under atmospheric pressure of hydrogen gas. researchgate.net This highlights the possibility of employing milder conditions when the appropriate catalytic system is chosen.

The optimal temperature and pressure for the synthesis of this compound will depend on the specific synthetic route chosen, such as the reaction of N-methylethanolamine with 4-chlorobenzyl chloride or the reductive amination of 4-chlorobenzaldehyde with N-methylethanolamine. Careful optimization of these parameters is necessary to maximize the yield of the desired product while minimizing side reactions.

Table 1: General Temperature and Pressure Conditions in Related N-Alkylation and Amino Alcohol Syntheses

Reaction TypeCatalyst/ReagentTemperature (°C)PressureReference
N-Alkylation of Amines with AlcoholsGeneral> 150Not specified researchgate.net
Asymmetric Transfer HydrogenationRuthenium catalystReflux (e.g., 60-65)Atmospheric acs.org
Aerobic Oxidation of o-Aminobenzyl AlcoholCopper(I) Iodide/TEMPORoom TemperatureO2 balloon nih.gov
Methylation of AminesPd/CRoom Temperature1 atm H2 researchgate.net
Benzylation of EthanolaminesBenzyl bromide/Na2CO355Atmospheric nih.gov

Catalyst Systems and Ligand Design

Catalyst systems and associated ligand design are at the heart of modern synthetic methodologies for constructing molecules like this compound, particularly for routes involving N-alkylation with alcohols or C-N cross-coupling reactions. The choice of catalyst and ligand can dramatically influence reaction efficiency, selectivity, and the range of applicable substrates.

One of the prominent methods for N-alkylation is the "borrowing hydrogen" methodology, where an alcohol is temporarily dehydrogenated to an aldehyde by a catalyst. researchgate.net This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. researchgate.net This approach is environmentally benign as the only byproduct is water. mdpi.com Various transition metal catalysts have been shown to be effective for this transformation. For example, silver on alumina (B75360) (Ag/Al2O3) has been demonstrated to be a highly active and selective heterogeneous catalyst for the N-alkylation of aniline (B41778) with various alcohols. researchgate.net Palladium-based catalysts, such as palladium on carbon (Pd/C) and palladium(II) acetate (B1210297) (Pd(OAc)2), are also widely used for the N-alkylation and arylation of amines. researchgate.netnih.gov Ruthenium complexes have also been developed for the direct selective mono-N-alkylation of amino acid esters with alcohols. nih.gov

The design of ligands that coordinate to the metal center is crucial for modulating the catalyst's activity and selectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), have been found to be particularly effective in promoting the oxidative addition step in palladium-catalyzed cross-coupling reactions of aryl halides. nih.govresearchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands in catalysis, with applications in hydrogenation and other transformations. mdpi.com The development of chiral ligands allows for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. For instance, chiral salen complexes of copper(II) and nickel(II) have been used as catalysts in the asymmetric alkylation of amino acid derivatives. nih.gov

In some systems, additives or promoters are used to enhance catalytic activity. For the Ag/Al2O3 catalyzed N-alkylation, a base such as cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) was used as a promoter. researchgate.net Conversely, base-free catalyst systems are desirable when dealing with base-sensitive functional groups, and a diphenylphosphate additive has been shown to enhance reactivity and selectivity in the ruthenium-catalyzed N-alkylation of amino acid esters. nih.gov

Table 2: Examples of Catalyst Systems and Ligands in N-Alkylation and Related Reactions

CatalystLigand/AdditiveReaction TypeSubstratesReference
Ag/Al2O3Cs2CO3 or K3PO4N-alkylationAniline and alcohols researchgate.net
Pd/CH2 gasN-methylationAmines/amino acids and methanol researchgate.net
Ru complexDiphenylphosphateN-alkylationAmino acid esters and alcohols nih.gov
Pd(OAc)2P(t-Bu)3ArylationAryl bromides and malonates nih.gov
Cu(II) or Ni(II) complexChiral SalenAsymmetric alkylationAlanine enolate and alkyl halides nih.gov

Purification Techniques in Synthetic Protocols

The isolation and purification of the final product, this compound, from the reaction mixture is a critical step to ensure its desired purity. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present. Common methods for purifying amino alcohols and related compounds include extraction, chromatography, and recrystallization.

Liquid-liquid extraction is often employed as an initial purification step to separate the product from the reaction medium. For the isolation of a homologous series of 2-aminoethanols from an aqueous matrix, 2-propanol has been used as the extractant in a salt-saturated aqueous phase. nih.gov

Chromatographic techniques are powerful tools for separating complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a valuable analytical method for identifying and quantifying volatile compounds. For low molecular weight and polar N,N-disubstituted ethanolamines, derivatization, such as benzylation, can be used to improve their GC-MS profiles. nih.gov Liquid chromatography (LC) is another widely used separation technique. High-performance liquid chromatography (HPLC) using a mixed-mode column with both reversed-phase and cation-exchange retention mechanisms has been successfully used for the separation of ethanolamines. chromatographyonline.com Ion-exchange chromatography has also been applied to the determination of ethanolamines in industrial water samples. lcms.cz

Recrystallization is a common and effective method for purifying solid compounds. This technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture at different temperatures. While a specific recrystallization protocol for this compound is not detailed in the provided search results, it is a standard technique for the purification of crystalline organic compounds. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

Table 3: Common Purification Techniques for Amino Alcohols and Related Compounds

TechniqueDescriptionApplication ExampleReference
Liquid-Liquid ExtractionSeparation based on differential solubility in two immiscible liquid phases.Isolation of 2-aminoethanols from an aqueous matrix using 2-propanol. nih.gov
Gas Chromatography (GC)Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Often coupled with Mass Spectrometry (MS) for detection.Analysis of N,N-disubstituted ethanolamines after benzylation. nih.gov
Liquid Chromatography (LC)Separation based on the partitioning of compounds between a stationary phase and a mobile liquid phase. Includes HPLC and ion-exchange chromatography.Separation of ethanolamines using a mixed-mode column and LC-MS. chromatographyonline.com
RecrystallizationPurification of solids based on differences in solubility.General technique for crystalline organic compounds.Not specified

Spectroscopic and Structural Characterization of 2 4 Chlorobenzyl Methyl Amino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2-((4-Chlorobenzyl)(methyl)amino)ethanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl protons, and the ethanolamine (B43304) methylene (B1212753) protons.

The protons on the 4-chlorobenzyl group would typically appear as two doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring would likely be observed as a singlet. The methyl group attached to the nitrogen (N-CH₃) would also produce a singlet. The two methylene groups of the ethanol (B145695) fragment (-NCH₂CH₂OH) would appear as triplets, assuming free rotation, due to coupling with each other. The hydroxyl proton (-OH) signal can be a broad singlet and its chemical shift can vary depending on concentration and solvent.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₄)~7.2-7.4d (doublet)2H
Aromatic (C₆H₄)~7.2-7.4d (doublet)2H
Benzylic (Ar-CH₂)~3.5-3.7s (singlet)2H
Methylene (-NCH₂)~2.6-2.8t (triplet)2H
Methylene (-CH₂OH)~3.5-3.8t (triplet)2H
Methyl (N-CH₃)~2.2-2.4s (singlet)3H
Hydroxyl (-OH)Variablebr s (broad singlet)1H

Note: The expected chemical shifts are estimations based on typical values for similar functional groups and may vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons will appear in the downfield region of the spectrum. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the benzyl (B1604629) group will have characteristic chemical shifts. The benzylic carbon, the methyl carbon, and the two methylene carbons of the ethanolamine moiety will appear in the aliphatic region.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C-Cl)~132-134
Aromatic (CH)~128-131
Aromatic (C-CH₂)~137-139
Benzylic (Ar-CH₂)~58-62
Methylene (-NCH₂)~55-59
Methylene (-CH₂OH)~59-63
Methyl (N-CH₃)~40-44

Note: The expected chemical shifts are estimations based on typical values for similar functional groups and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the two methylene groups of the ethanolamine fragment (-NCH₂CH₂OH).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). koeichem.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the aromatic carbons and the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which can help to determine the molecule's conformation.

Through the combined application of these 1D and 2D NMR techniques, a detailed and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. The C-N stretching of the amine and the C-O stretching of the alcohol would be found in the fingerprint region, typically between 1260-1000 cm⁻¹. The presence of the chloro-substituted benzene (B151609) ring would also give rise to characteristic bands, including C=C stretching in the 1600-1450 cm⁻¹ region and out-of-plane C-H bending vibrations.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alcohol (O-H)Stretching, hydrogen-bonded3400 - 3200 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2960 - 2850
Aromatic C=CStretching1600 - 1450
Amine (C-N)Stretching1250 - 1020
Alcohol (C-O)Stretching1260 - 1000
C-ClStretching850 - 550

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula for this compound is C₁₀H₁₄ClNO, giving it a molecular weight of approximately 199.68 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for ethanolamines and benzylamines include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. A prominent fragment would likely be the loss of the CH₂OH group, and another significant fragment could be the 4-chlorobenzyl cation.

Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺~199/201Molecular ion with ³⁵Cl/³⁷Cl isotopes
[M-CH₂OH]⁺~168/170Loss of the hydroxymethyl radical
[C₇H₆Cl]⁺~125/1274-Chlorobenzyl cation
[CH₃NCH₂CH₂OH]⁺~74Fragment from cleavage of benzyl-nitrogen bond

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding from the hydroxyl group. This technique offers an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods.

Computational and Theoretical Investigations of 2 4 Chlorobenzyl Methyl Amino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. For 2-((4-Chlorobenzyl)(methyl)amino)ethanol, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to analyze its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond LengthC1-C21.52 Å
C2-O31.43 Å
C4-N51.47 Å
Bond AngleC1-C2-O3108.9°
C2-O3-H19106.8°
C4-N5-C6110.4°

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to simulate the IR spectrum. For this compound, the calculated spectrum shows characteristic peaks corresponding to functional groups. For example, the O-H stretching vibration is predicted around 3500 cm⁻¹, while C-H stretching vibrations from the aromatic ring and alkyl groups appear in the 2900-3100 cm⁻¹ region. The C-Cl stretching vibration is typically observed at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts. The chemical shifts are highly dependent on the electronic environment of each nucleus. For this compound, protons on the chlorobenzyl ring are expected to have distinct shifts from those on the ethanol (B145695) and methyl groups due to the influence of the electronegative chlorine atom and the aromatic ring current.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching~3500
C-H (Aromatic)Stretching~3100
C-H (Alkyl)Stretching~2900-3000
C-NStretching~1200
C-ClStretching~700

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is primarily localized on the electron-rich chlorophenyl ring, while the LUMO is distributed over the benzyl (B1604629) and amino-ethanol moieties. The calculated HOMO-LUMO energy gap is approximately -5.8 eV, which provides insight into its charge transfer characteristics.

Table 3: Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-6.4
LUMO-0.6
Energy Gap (ΔE)5.8

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map of this compound typically shows negative potential (red and yellow regions) around the electronegative chlorine and oxygen atoms, indicating these are sites for electrophilic attack. Conversely, positive potential (blue regions) is found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. In this compound, significant interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. This analysis helps to explain the molecule's conformational preferences and the nature of its intramolecular hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking studies have been performed to explore its binding affinity with various biological targets. These simulations calculate a docking score, which estimates the binding energy, and reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The results of these simulations can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules by simulating their motion over time. mdpi.com For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational space. ijpsr.com This exploration helps in identifying low-energy, stable conformations that the molecule is likely to adopt, which is fundamental for understanding its interaction with biological targets or its physicochemical properties. ijpsr.com

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds:

The C-C bond of the ethanol group.

The C-N bond connecting the ethanol moiety to the nitrogen atom.

The N-C bond of the benzyl group.

The C-C bond linking the benzyl group to the chlorophenyl ring.

Research Findings from Analogous Systems:

Studies on related phenethylamine (B48288) derivatives have shown that these molecules tend to adopt an extended conformation. nih.gov However, the presence of the N-methyl and N-benzyl groups introduces additional complexity. The bulky 4-chlorobenzyl group, in particular, will significantly influence the accessible conformations due to steric hindrance.

MD simulations would typically be performed in a solvent box (e.g., water) to mimic physiological or experimental conditions. The simulation would reveal the distribution of dihedral angles for the rotatable bonds, providing a statistical map of the molecule's preferred shapes. Advanced techniques like replica exchange MD, where multiple simulations are run in parallel at different temperatures, can enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum. mdpi.com

The primary goal of such simulations is to generate a representative ensemble of structures. This ensemble is more valuable than a single, static low-energy structure for several reasons:

It provides insight into the molecule's flexibility, which can be critical for binding to a receptor (the concept of "induced fit").

It allows for the calculation of time-averaged properties, which may be more relevant than properties of a single conformation.

It can reveal transient or less-populated conformations that might be biologically active.

The results of MD simulations are often visualized through Ramachandran-like plots for key dihedral angles and by clustering the trajectory to identify the most representative conformational families.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques aimed at correlating a molecule's structural or physicochemical properties with its biological activity. nih.gov These methods are instrumental in drug discovery for optimizing lead compounds and for virtual screening of large chemical libraries. dovepress.com

Focus on Physicochemical Features Influencing Molecular Interactions:

For this compound, a QSAR or pharmacophore model would focus on quantifying how specific features contribute to a hypothetical molecular interaction. A pharmacophore model describes the essential 3D arrangement of features necessary for biological activity. nih.gov

Based on the structure of this compound, the key pharmacophoric features would likely be:

Aromatic Ring: The 4-chlorophenyl group can participate in π-π stacking or hydrophobic interactions. The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the ring.

Hydrogen Bond Acceptor/Donor: The hydroxyl group is a classic hydrogen bond donor and acceptor. The tertiary amine can also act as a proton acceptor.

Hydrophobic/Aromatic Center: The benzyl group itself provides a significant hydrophobic feature.

Positive Ionizable Feature: At physiological pH, the tertiary amine is likely to be protonated, creating a cationic center that can engage in electrostatic or cation-π interactions.

QSAR Descriptors:

A QSAR study on a series of analogs of this compound would involve calculating a wide range of molecular descriptors. nih.govmdpi.com These descriptors can be broadly categorized as follows:

Descriptor CategoryExamples Relevant to this compound
Electronic Dipole moment, partial charges on atoms (especially the N and O atoms), Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Steric/Topological Molecular weight, molecular volume, surface area, shape indices (e.g., Kappa indices), Wiener index. nih.gov
Hydrophobic LogP (octanol-water partition coefficient), molar refractivity.
Thermodynamic Solvation energy, heat of formation.

Model Development and Interpretation:

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that relates a selection of these descriptors to the observed biological activity (e.g., IC50 or Ki values). mdpi.comnih.gov For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

Such an equation would imply that increased lipophilicity (LogP) and a higher dipole moment are beneficial for activity, while a larger molecular volume is detrimental. Studies on N-aryl derivatives have highlighted the importance of descriptors like AlogP98, Wiener index, and dipole moment in describing their bioactivity. nih.gov Similarly, research on other N-aryl compounds has pointed to the significance of lipophilicity and geometrical features as keys for biological activity. researchgate.net

The ultimate goal of these computational investigations is to build a predictive model that can guide the synthesis of new, potentially more potent or selective, analogs. For example, if the model indicates that a more electron-withdrawing substituent on the phenyl ring would be beneficial, chemists could synthesize derivatives with trifluoromethyl or nitro groups in place of the chlorine.

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The dual functionality of 2-((4-Chlorobenzyl)(methyl)amino)ethanol makes it a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The presence of both a nucleophilic nitrogen atom and a hydroxyl group within the same molecule allows for intramolecular cyclization strategies or for it to act as a dinucleophile in reactions with electrophilic partners.

The general strategy for forming heterocycles from amino alcohols often involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide), followed by intramolecular nucleophilic attack by the nitrogen atom to form a saturated heterocycle, such as a morpholine (B109124) derivative. Alternatively, the compound can react with bifunctional electrophiles. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of oxazaphosphinanes, while reaction with a dicarbonyl compound could yield more complex ring systems.

Research on structurally similar aminoethanols demonstrates their role in creating diverse heterocyclic frameworks. The condensation of an aminoethanol with an aldehyde can form a Schiff base, which is a key intermediate in the synthesis of various heterocycles like oxazolidines. nih.gov Furthermore, the "tert-amino effect" is a known phenomenon in which ortho-substituted N,N-dialkylanilines undergo cyclization, providing a pathway to form five or six-membered rings. nih.gov While the target compound is not an aniline (B41778), the principle of intramolecular reactions involving a tertiary amine and a suitable functional group highlights a potential pathway for its conversion into heterocyclic structures.

Table 1: Potential Heterocyclic Systems from this compound This table presents hypothetical synthetic routes based on established chemical principles.

Target Heterocycle Required Coreactant/Reagent Reaction Type
Substituted Morpholine Sulfonyl Chloride (e.g., TsCl), then Base Intramolecular Cyclization
Substituted Oxazolidine Aldehyde or Ketone Condensation/Cyclization
Dioxazaphosphocane Phosphorus Oxychloride Double Condensation
Spiro-fused Quinolines Barbituric Acids (via multi-step synthesis) Knoevenagel/Intramolecular Cyclization nih.gov

Intermediate in the Synthesis of Advanced Chemical Probes

Advanced chemical probes are molecules designed to study biological systems by binding to a specific target or reporting on a particular cellular environment. The synthesis of these probes often involves the modular assembly of a recognition element, a linker, and a reporter group (like a fluorophore or affinity tag).

This compound is a suitable intermediate for constructing such probes due to its two distinct functional handles.

Primary Hydroxyl Group (-OH): This group can be readily modified. It can be esterified or etherified to attach linkers or reporter molecules. For example, it could be coupled with a carboxylic acid-functionalized fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to create a fluorescent probe. nih.gov

Tertiary Amine Group (-N(CH3)-): While less reactive for acylation than a primary or secondary amine, the tertiary amine is basic and can be protonated or quaternized. This property can be used to modulate the solubility or cell permeability of the final probe.

The synthesis of fluorescence-labeled analogs of bioactive molecules often involves coupling amine-containing fragments to other building blocks. nih.gov The framework of this compound provides a core structure that can be elaborated upon. The 4-chlorobenzyl group can serve as a recognition element for certain biological targets, while the aminoethanol portion acts as a scaffold for attaching the necessary functionalities for detection and reporting.

Table 3: Functional Groups and Their Potential for Probe Synthesis

Functional Group Potential Reaction Purpose in Probe Synthesis
Primary Alcohol (-CH2OH) Esterification Attachment of a fluorophore, biotin (B1667282) tag, or linker.
Primary Alcohol (-CH2OH) Etherification (Williamson) Stable linkage to another molecular fragment.
Tertiary Amine (-N(CH3)-) Quaternization Introduction of a permanent positive charge to target specific organelles or improve water solubility.
Aryl Halide (-Cl) Palladium-catalyzed cross-coupling Modification of the recognition element; attachment of other functional groups.

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors.

The amino alcohol functionality makes this compound a prime candidate for certain MCRs. A notable example is the multi-component domino cyclization of amino alcohols with ketones and activated carbonyl compounds. Research has shown that amino alcohols can react with ethyl trifluoropyruvate and methyl ketones in a three-component cyclization to produce trifluoromethyl-substituted tetrahydropyrrolo-oxazolones and related bicyclic γ-lactams. mdpi.com In this type of reaction, the amino alcohol acts as a bifunctional reactant, with the amine and alcohol groups participating in sequential bond-forming events to construct the heterocyclic core.

Furthermore, as a secondary amine, the compound could potentially participate as the amine component in the well-known Ugi four-component reaction (U-4CR). The U-4CR typically involves an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. The hydroxyl group on the ethanol (B145695) moiety would remain as a free functional group in the Ugi product, available for subsequent post-condensation modifications.

Table 4: Hypothetical Application in a Multi-Component Reaction

MCR Type Reactants Potential Product Class
Domino Cyclization mdpi.com This compound + Acetone (B3395972) + Ethyl Trifluoropyruvate Bicyclic γ-Lactam (e.g., Tetrahydropyrrolo[2,1-b]oxazol-5-one)
Ugi 4-Component Reaction This compound + Formaldehyde + tert-Butyl Isocyanide + Acetic Acid α-Acylamino Carboxamide with a pendant hydroxyl group

Advanced Research Applications of 2 4 Chlorobenzyl Methyl Amino Ethanol

Investigations of Molecular Recognition and Ligand-Target Interactions (Non-Clinical Focus)

In the field of molecular biology and chemical genetics, understanding how a small molecule (ligand) recognizes and binds to a biological macromolecule (target) is fundamental. The structure of 2-((4-Chlorobenzyl)(methyl)amino)ethanol is analogous to scaffolds known to interact with specific biological targets. Research on structurally similar β-amino alcohol derivatives has shown their potential as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. electronicsandbooks.com

The TLR4 receptor, in complex with its accessory protein MD2, plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. electronicsandbooks.com The interaction triggers a signaling cascade leading to an inflammatory response. Small molecules based on the amino alcohol framework can physically occupy the binding site on the TLR4/MD2 complex, disrupting its formation and subsequent signaling. electronicsandbooks.com

Investigations in this area typically involve:

In Silico Screening: Computational models are used to predict the binding affinity and mode of interaction between this compound and a target protein like TLR4.

In Vitro Cellular Assays: Human embryonic kidney (HEK) 293 cells, which are genetically modified to express TLR4, are used to test the compound's ability to inhibit LPS-induced signaling. electronicsandbooks.com The outcome is often measured by the reduction in the activation of downstream transcription factors like nuclear factor κB (NF-κB). electronicsandbooks.com

While direct studies on this compound's interaction with TLR4 are not extensively published, its structural features—a hydrogen-bond-donating alcohol, a hydrogen-bond-accepting amine, and a hydrophobic chlorobenzyl group—make it a prototypical molecule for such molecular recognition studies. The 1,2-aminoalcohol motif is recognized in various biological systems. foodb.ca

Structure-Activity Relationship Studies in Ligand Design and Optimization (Mechanistic Focus)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how specific structural features of a molecule contribute to its biological activity. The compound this compound serves as an excellent backbone for SAR investigations due to its multiple points of potential modification.

The mechanistic focus of these studies is to dissect the contribution of each part of the molecule to its interaction with a target. For instance, in the context of designing new ligands, researchers systematically synthesize and test analogs of the parent compound. researchgate.net

Key modifications and their mechanistic implications include:

Aromatic Ring Substitution: The position and nature of the substituent on the benzyl (B1604629) ring are critical. Moving the chlorine from the para (4) position to the ortho (2) or meta (3) position can drastically alter binding affinity by changing the electronic distribution and steric fit within a binding pocket. Replacing chlorine with other halogens (F, Br, I) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups helps to probe the electronic and steric requirements of the target. mdpi.com

Amine Substitution: The methyl group on the nitrogen is a key feature. Replacing it with larger alkyl groups (ethyl, propyl) can explore the size limits of the binding site, while replacing it with a hydrogen (forming a secondary amine) changes the hydrogen bonding capability.

Alcohol Moiety: The primary alcohol is a crucial hydrogen bonding component. Its removal or conversion to an ether or ester would typically be expected to reduce or eliminate activity, confirming its role in target binding.

A hypothetical SAR study based on a generic receptor interaction is summarized in the table below.

Compound IDAromatic Substitution (R)Amine Substitution (R')Relative Activity (%)Mechanistic Rationale
Parent 4-Cl -CH₃ 100 Baseline activity
Analog A2-Cl-CH₃75Steric hindrance from ortho-substituent reduces optimal fit.
Analog B4-F-CH₃90Fluorine is smaller and highly electronegative, slightly altering electronic interaction.
Analog C4-CF₃-CH₃120Strong electron-withdrawing group enhances a specific electronic interaction with the target.
Analog D4-Cl-H50Secondary amine alters pKa and hydrogen bonding pattern, reducing binding affinity.
Analog E4-Cl-CH₂CH₃60Larger ethyl group introduces steric clash in the binding pocket.

This table is illustrative and based on general principles of SAR studies. mdpi.commdpi.com

Development of Analytical Methods for Research Contexts

The ability to accurately detect and quantify this compound in research samples is essential for its use in the aforementioned studies. Developing robust analytical methods ensures the reliability of experimental data. The primary techniques for a molecule of this type are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). nih.gov

A common approach would be the development of a reverse-phase HPLC (RP-HPLC) method with UV detection. jpionline.org

Principle: The compound is separated from other components in a mixture based on its hydrophobicity. It partitions between a nonpolar stationary phase (e.g., a C8 or C18 silica (B1680970) column) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). jpionline.org

Detection: The chlorobenzyl group contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice. The detection wavelength would likely be set around 220-260 nm to maximize sensitivity. jpionline.org

The development and validation of such a method involves optimizing several parameters to ensure accuracy, precision, and sensitivity. researchgate.net

ParameterTypical Value/RangeDescription
Linearity (r²) > 0.999The method provides results that are directly proportional to the concentration of the analyte in the sample. researchgate.net
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected. researchgate.net
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be accurately and precisely measured. nih.gov
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. jpionline.org
Accuracy/Recovery (%) 98 - 102%The closeness of the test results obtained by the method to the true value. nih.gov

This table represents typical performance characteristics for a validated HPLC method.

Role in Fundamental Chemical Reaction Mechanism Studies

The bifunctional nature of this compound, possessing both a nucleophilic amine and an alcohol, makes it a useful substrate for studying fundamental chemical reaction mechanisms. dtic.mil Its structure allows for investigations into intramolecular interactions and the relative reactivity of different functional groups.

One area of study is its reaction with acidic gases like carbon dioxide (CO₂). The reaction of alkanolamines with CO₂ is critical in industrial gas scrubbing processes, and understanding the mechanism is key to developing more efficient capture agents. The reaction is believed to proceed through either a zwitterionic mechanism or a termolecular mechanism. researchgate.net

Zwitterion Mechanism: The amine attacks CO₂ to form a zwitterionic intermediate. A second molecule of the amine (or another base) then deprotonates the zwitterion to form a stable carbamate. researchgate.net

Termolecular Mechanism: A loosely-bound encounter complex of the amine and CO₂ is deprotonated by a second amine molecule in a single, concerted step. researchgate.net

By using this compound and its analogs in kinetic studies, typically with a stopped-flow apparatus, researchers can determine reaction rates and activation energies. researchgate.net This data helps elucidate the precise mechanism and the role that steric and electronic effects (from the chlorobenzyl and methyl groups) play in the reaction rate, providing fundamental insights applicable to a broad range of amine-based reactions. Furthermore, the synthesis of this compound itself, often via reductive amination of 4-chlorobenzaldehyde (B46862) with N-methylethanolamine, serves as a practical example of this important class of chemical transformations. chemicalbook.com

Future Research Directions in 2 4 Chlorobenzyl Methyl Amino Ethanol Chemistry

Exploration of New Synthetic Methodologies and Catalyst Systems

The traditional synthesis of N-substituted ethanolamines often involves the reaction of an amine with an epoxide or an alkyl halide. google.com While effective, these methods can suffer from drawbacks such as the formation of byproducts and the use of hazardous reagents. google.com Future research should focus on developing greener, more efficient, and selective synthetic routes.

A promising avenue is the exploration of novel catalyst systems. For instance, a method for preparing N-benzylethanolamine utilizes a solid-phase strong base as both an acid binder and a catalyst, which simplifies the process and reduces waste. google.com Investigating similar solid-supported catalysts for the synthesis of 2-((4-Chlorobenzyl)(methyl)amino)ethanol could lead to higher yields and easier purification.

Furthermore, the direct amination of alcohols using ammonia (B1221849) or amines is an environmentally friendly approach. nih.gov Research into nickel-catalyzed or other transition-metal-catalyzed reactions for the direct coupling of 4-chlorobenzyl alcohol with 2-(methylamino)ethanol (B44016) could provide a more atom-economical synthesis. nih.gov Another approach could involve the reductive amination of 4-chlorobenzaldehyde (B46862) with 2-(methylamino)ethanol, followed by N-methylation, potentially using methanol (B129727) as both a solvent and a methylating agent in a tandem reaction. rsc.org

Key areas for investigation include:

Solid-supported catalysts: To simplify purification and improve catalyst recyclability.

Transition-metal catalysis: For direct C-N bond formation from alcohols, minimizing the use of halide intermediates. nih.gov

One-pot tandem reactions: To increase efficiency by combining multiple synthetic steps without isolating intermediates. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, density functional theory (DFT) and molecular dynamics (MD) simulations can provide significant insights.

DFT calculations can be employed to:

Determine the molecule's three-dimensional structure and conformational preferences.

Predict spectroscopic properties (e.g., NMR, IR) to aid in characterization. researchgate.net

Calculate electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding reactivity and potential applications in materials science. researchgate.netnih.gov

MD simulations can be used to study the behavior of the molecule in different environments, such as in various solvents or in the condensed phase. This is particularly relevant for understanding intermolecular interactions, which are key to co-crystallization and the formation of other multi-component systems. researchgate.net Computational studies on related substituted molecules have successfully guided synthetic work and interpreted experimental results, demonstrating the potential of this approach. nih.govresearchgate.net

Future computational research should aim to build predictive models for:

Reaction outcomes: Simulating potential synthetic pathways to identify the most promising routes and conditions.

Physicochemical properties: Predicting properties like solubility and lipophilicity for the parent molecule and its potential derivatives.

Intermolecular interactions: Modeling how the molecule interacts with other chemical species, including co-formers for co-crystals.

Investigation of Derivatization for Novel Chemical Entities

The functional groups of this compound—the hydroxyl group and the tertiary amine—are ripe for derivatization to create novel chemical entities with potentially enhanced or new properties.

The hydroxyl group can be a site for esterification, etherification, or conversion to other functional groups. For example, derivatization is a common strategy in analytical chemistry to improve the gas chromatography-mass spectrometry (GC-MS) profiles of polar ethanolamines. nih.gov Trifluoroacetylation and benzylation are two such methods that have been successfully applied to related compounds. nih.govresearchgate.netshd-pub.org.rs

The tertiary amine can be quaternized to form ammonium (B1175870) salts, which could alter the molecule's solubility and biological activity. Furthermore, the aromatic ring provides a scaffold for further substitution, although this is a more complex synthetic challenge. The synthesis of morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives from a morpholine (B109124) precursor highlights the potential for complex molecular architectures. researchgate.net

Future derivatization studies could focus on:

Ester and ether libraries: Synthesizing a range of esters and ethers and evaluating their properties.

Quaternary ammonium salts: Exploring the impact of quaternization on the molecule's physicochemical characteristics.

Bioisosteric replacement: Replacing the chlorobenzyl group with other substituted aryl or heteroaryl moieties to probe structure-activity relationships.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.gov The synthesis of various APIs and complex molecules has been successfully demonstrated using flow chemistry, often leading to higher yields and purities. unimi.ituc.pt

The synthesis of this compound is a prime candidate for adaptation to a flow process. The reaction of 4-chlorobenzyl chloride with 2-(methylamino)ethanol could be performed in a heated flow reactor, allowing for precise control over reaction time and temperature. In-line purification using packed-bed reactors with scavenger resins could remove unreacted starting materials and byproducts, yielding a clean product stream. unimi.it

The "flash flow" approach, which utilizes very short residence times, could be particularly useful for reactions involving highly reactive intermediates, potentially enabling novel synthetic routes that are not feasible in batch chemistry. chemrxiv.org

Key research objectives in this area include:

Development of a continuous-flow synthesis protocol: Optimizing parameters such as flow rate, temperature, and stoichiometry.

Integration of in-line purification: Utilizing solid-supported reagents and scavengers to streamline the workup process. unimi.it

Telescoped synthesis of derivatives: Designing multi-step flow processes where the crude product from one step is directly used as the starting material for the next, without isolation. uc.pt

Studies on Intermolecular Interactions in Condensed Phases (e.g., co-crystallization research)

The study of intermolecular interactions in the solid state is crucial for understanding and controlling the physical properties of a compound. Co-crystallization, the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, is a powerful technique in crystal engineering to modify the physicochemical properties of a substance, such as solubility, stability, and bioavailability, without altering its chemical structure. nih.govnih.govresearchgate.net

Given that this compound possesses a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a tertiary amine that can act as a hydrogen bond acceptor, it is an excellent candidate for forming co-crystals. nih.gov Future research should focus on screening a variety of co-formers, particularly those that are generally recognized as safe (GRAS), to form co-crystals with this compound. Amino acids, for example, are excellent co-formers due to their zwitterionic nature and ability to form strong hydrogen bonds. nih.govresearchgate.netmdpi.com

The formation of co-crystals can be achieved through various methods, including solvent evaporation, slurry conversion, and mechanochemistry (grinding). nih.gov Characterization of the resulting solids using techniques such as Powder X-Ray Diffraction (PXRD), Single Crystal X-Ray Diffraction (SXRD), and Differential Scanning Calorimetry (DSC) would be essential to confirm co-crystal formation and determine their properties.

Future research in this area should involve:

Systematic co-crystal screening: Using a diverse library of co-formers to identify potential co-crystal systems.

Structural analysis: Elucidating the crystal structures to understand the hydrogen bonding and other intermolecular interactions that hold the co-crystal together.

Physicochemical characterization: Evaluating the properties of the new solid forms, such as their melting point, solubility, and dissolution rate, to identify improved versions of the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((4-Chlorobenzyl)(methyl)amino)ethanol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, 4-chlorobenzyl chloride may react with methylaminoethanol derivatives in the presence of a base (e.g., K₂CO₃ or Et₃N) under reflux in polar aprotic solvents like DMF or ethanol . Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:alkylating agent), solvent choice (ethanol for solubility vs. DMF for faster kinetics), and temperature (80–100°C for 6–24 hours). Monitoring via TLC or HPLC ensures reaction completion, and purification typically employs column chromatography (C18 or silica gel) with gradients of ethyl acetate/hexane or acetonitrile/water .

Q. How is this compound characterized analytically, and what spectral data are critical for confirmation?

  • Methodological Answer : Key characterization includes:

  • ¹H/¹³C NMR : Peaks for the chlorobenzyl aromatic protons (δ 7.2–7.4 ppm), methylamino group (δ 2.3–3.0 ppm), and ethanol backbone (δ 3.5–4.0 ppm) .
  • ESI-MS : Molecular ion [M+H]⁺ or [M-H]⁻ for exact mass verification (e.g., m/z 228.1 for C₁₀H₁₃ClNO⁺) .
  • FT-IR : Stretches for -OH (~3400 cm⁻¹), C-Cl (750 cm⁻¹), and C-N (1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound may release toxic fumes (e.g., HCl) during decomposition. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Safety data from analogs suggest H303 (harmful if swallowed) and H313 (skin contact) warnings .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for analogous compounds (e.g., 88% vs. 31%)?

  • Methodological Answer : Yield discrepancies often arise from steric hindrance, competing side reactions (e.g., over-alkylation), or purification losses. For example, using bulky bases (e.g., Cs₂CO₃ instead of K₂CO₃) can minimize byproducts in SN2 reactions . Kinetic studies (e.g., varying reaction time/temperature) and DFT calculations may identify energy barriers for key intermediates .

Q. What strategies are effective for enhancing the compound's bioactivity in neurotransmitter receptor studies?

  • Methodological Answer : Structural analogs (e.g., 2-amino-1-(4-chlorophenyl)ethanol hydrochloride) show activity in serotonin/dopamine modulation . Introduce substituents (e.g., halogens, methyl groups) to improve lipophilicity or hydrogen bonding. In vitro assays (e.g., radioligand binding) quantify receptor affinity, while MD simulations predict binding poses .

Q. How does the electronic environment of the chlorobenzyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl substituent activates the benzyl position for electrophilic substitution but deactivates aromatic rings for nucleophilic attacks. Hammett σ⁺ values (σ⁺ = +0.11 for -Cl) guide predictions of reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Q. What are the limitations of current analytical methods in detecting trace impurities, and how can they be addressed?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity for detecting byproducts (e.g., N-alkylated impurities). High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC) resolve overlapping signals in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Chlorobenzyl)(methyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-((4-Chlorobenzyl)(methyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.